2-((2-nitrobenzyl)amino)acetic acid
Overview
Description
This compound has a molecular formula of C9H10N2O4 and a molecular weight of 210.19 g/mol . It is characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to a glycine molecule. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-nitrobenzyl)amino)acetic acid typically involves the reaction of 2-nitrobenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product . The reaction can be represented as follows:
2-nitrobenzyl chloride+glycine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((2-nitrobenzyl)amino)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-aminobenzylglycine.
Substitution: Various substituted benzylglycine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-nitrobenzyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a photolabile protecting group for glycine in peptide synthesis.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 2-((2-nitrobenzyl)amino)acetic acid involves its role as a photolabile precursor to glycine. Upon exposure to ultraviolet light, the nitrobenzyl group is cleaved, releasing free glycine. This process is useful in controlled studies of glycine’s biological effects, particularly in neurotransmission and receptor activation . The compound targets glycine receptors and pathways involved in neurotransmitter release and synaptic modulation .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzylglycine methyl ester: Similar structure but with a methyl ester group instead of a free carboxyl group.
2-Aminobenzylglycine: Formed by the reduction of 2-((2-nitrobenzyl)amino)acetic acid.
N-Methylglycine: Lacks the nitrobenzyl group but shares the glycine backbone.
Uniqueness
This compound is unique due to its photolabile nature, allowing for controlled release of glycine upon exposure to ultraviolet light. This property makes it particularly valuable in research applications where precise control over glycine release is required.
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJCIUDMDQNJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530861 | |
Record name | N-[(2-Nitrophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42749-52-0 | |
Record name | N-[(2-Nitrophenyl)methyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42749-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Nitrophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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